5-Isocyano-2,2,5-trimethyl-1,3-dioxane

Description

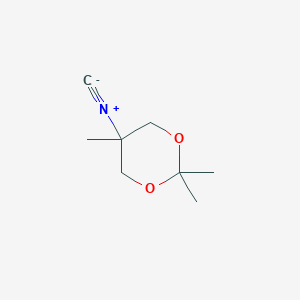

5-Isocyano-2,2,5-trimethyl-1,3-dioxane is a bicyclic organic compound featuring a 1,3-dioxane ring substituted with three methyl groups and an isocyano (-NC) functional group. The dioxane ring provides a rigid six-membered oxygen-containing framework, while the methyl groups enhance steric hindrance and influence solubility. The isocyano group, a less common functional group compared to cyano (-CN) or isothiocyanate (-NCS), imparts unique reactivity due to its electron-withdrawing nature and linear geometry.

Properties

CAS No. |

17144-54-6 |

|---|---|

Molecular Formula |

C8H13NO2 |

Molecular Weight |

155.19 g/mol |

IUPAC Name |

5-isocyano-2,2,5-trimethyl-1,3-dioxane |

InChI |

InChI=1S/C8H13NO2/c1-7(2)10-5-8(3,9-4)6-11-7/h5-6H2,1-3H3 |

InChI Key |

WKOXGZCBXMSQRL-UHFFFAOYSA-N |

SMILES |

CC1(OCC(CO1)(C)[N+]#[C-])C |

Canonical SMILES |

CC1(OCC(CO1)(C)[N+]#[C-])C |

Synonyms |

m-Dioxan-5-yl isocyanide, 2,2,5-trimethyl- (8CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Reactivity Comparisons

5-Isothiocyanato-1,3-benzodioxole

- Core Structure : 1,3-Benzodioxole (aromatic ring fused with two oxygen atoms) vs. 1,3-dioxane (saturated oxygen-containing ring).

- Functional Group: Isothiocyanate (-NCS) vs. isocyano (-NC).

- Key Differences :

- The aromatic benzodioxole ring in 5-isothiocyanato-1,3-benzodioxole increases stability due to resonance, whereas the saturated dioxane ring in the target compound is more flexible .

- The -NCS group is polar and prone to nucleophilic attacks, whereas -NC is highly reactive in cycloaddition and metal-coordination reactions.

2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid

- Core Structure : Shared 1,3-dioxane framework with methyl substituents.

- Functional Group: Carboxylic acid (-COOH) vs. isocyano (-NC).

- Key Differences: The carboxylic acid derivative exhibits hydrogen bonding, leading to crystalline structures (e.g., O4—C1 bond length: ~1.287 Å, O1—C1—C2 angle: 123.44°), whereas the isocyano group’s linear geometry (C≡N bond length: ~1.16 Å) reduces intermolecular interactions . Applications diverge: Carboxylic acid derivatives are used in polymer synthesis, while isocyano compounds are explored in catalysis or specialty organic synthesis.

Malononitrile and Ethyl Cyanoacetate Derivatives

- Functional Group: Cyano (-CN) vs. isocyano (-NC).

- Key Differences: Cyano groups are less reactive in metal-ligand interactions but more stable under acidic conditions. Isocyano groups exhibit superior nucleophilicity, enabling unique pathways in multicomponent reactions (e.g., Passerini or Ugi reactions) .

Structural and Property Comparison Table

*Molecular weights estimated using atomic composition.

Application Context

- Agricultural Chemicals: Compounds like procymidone and vinclozolin () share saturated or heterocyclic frameworks but are optimized for pesticidal activity via chlorinated aromatic groups. In contrast, this compound lacks such bioactivity but may serve as a synthetic intermediate .

- Material Science: The carboxylic acid derivative () forms stable crystals due to hydrogen bonding, making it suitable for polymer matrices. The isocyano analog’s reactivity could enable functionalized polymers or coatings .

Research Findings and Implications

- Reactivity: The isocyano group’s nucleophilic nature allows participation in click chemistry, contrasting with the electrophilic character of isothiocyanates .

- Synthetic Utility: Compared to cyano-containing compounds (), isocyano derivatives offer distinct pathways for constructing nitrogen-rich heterocycles or metal-organic frameworks .

Preparation Methods

Cyclocondensation Reaction

The synthesis of (I) involves a cyclocondensation reaction between diketone and carboxylic acid precursors. As detailed in, the reaction employs p-toluenesulfonic acid monohydrate (1.17 g, 6.13 mmol) as a catalyst in acetone (50 ml) at room temperature for 8 hours. The work-up includes quenching with a 1:1 triethylamine:ethanol solution, followed by solvent evaporation and recrystallization from acetone at 249 K. This yields the protected acid as a colorless crystalline solid with a 44.7% yield .

Key Reaction Parameters:

| Parameter | Value |

|---|---|

| Catalyst | p-TsOH·H2O (6.13 mmol) |

| Solvent | Acetone |

| Reaction Time | 8 h |

| Work-up | Triethylamine:ethanol quench |

| Recrystallization | Acetone at 249 K |

| Yield | 44.7% |

The 1,3-dioxane ring adopts a chair conformation , with methyl groups at C6 and C8 in trans-axial positions and the carboxyl group equatorial. This stereochemical arrangement is critical for subsequent functionalization.

Functional Group Transformation: Carboxylic Acid to Isocyanide

The conversion of the carboxyl group in (I) to an isocyanide (-NC) group necessitates a multi-step strategy, leveraging classical isocyanide synthesis protocols.

Amide Intermediate Formation

First, the carboxylic acid is converted to an amide via activation to the acid chloride. Treatment of (I) with thionyl chloride (SOCl2) generates the acyl chloride, which is then reacted with ammonia (NH3) to yield 2,2,5-trimethyl-1,3-dioxane-5-carboxamide.

Dehydration of Amide to Isocyanide

The Hofmann isocyanide synthesis is employed, wherein the amide undergoes dehydration using phosphorus oxychloride (POCl3) in the presence of a base (e.g., NaOH). This step eliminates water to produce the isocyanide functionality.

Hypothetical Reaction Conditions:

| Step | Reagents/Conditions |

|---|---|

| Acid Chloride Formation | SOCl2, reflux, 4 h |

| Amidation | NH3 (g), 0°C, 2 h |

| Dehydration | POCl3, NaOH, anhydrous THF, 60°C, 6 h |

Challenges :

-

Isocyanides are highly sensitive to moisture and oxidation, necessitating anhydrous conditions and inert atmosphere (N2/Ar).

-

Steric hindrance from the 2,2,5-trimethyl groups may impede reaction efficiency, requiring optimized stoichiometry.

Alternative Pathway: Nucleophilic Substitution

An alternative route involves introducing the isocyanide group via nucleophilic substitution at the C5 position of a functionalized dioxane precursor.

Tosylate Intermediate Preparation

The hydroxyl group of 5-hydroxy-2,2,5-trimethyl-1,3-dioxane (hypothetical precursor) is converted to a tosylate using p-toluenesulfonyl chloride (TsCl) in pyridine. This enhances leaving-group ability for subsequent substitution.

Isocyanide Ion Displacement

Treatment of the tosylate with trimethylsilyl isocyanide (TMSNC) in the presence of a fluoride source (e.g., tetrabutylammonium fluoride, TBAF) facilitates nucleophilic displacement, yielding the target isocyanide.

Reaction Schema:

Advantages :

-

Avoids harsh dehydration conditions.

-

Compatible with sterically hindered substrates.

Multi-Component Reaction (MCR) Approaches

The Ugi reaction, a four-component reaction involving an amine, carbonyl compound, isocyanide, and carboxylic acid, offers a potential route to incorporate the dioxane scaffold.

Hypothetical Ugi Reaction Setup

-

Amine : 2,2,5-Trimethyl-1,3-dioxan-5-amine (hypothetical).

-

Carbonyl : Formaldehyde.

-

Isocyanide : Pre-formed isocyanide (cyclic or linear).

-

Carboxylic Acid : Acetic acid.

While this method is speculative, analogous MCRs have been used to assemble tetrazole and benzodiazepine derivatives, suggesting feasibility with optimized components.

Purification and Characterization

Chromatographic Separation

As demonstrated in, silica gel chromatography (eluent: petroleum ether/ethyl acetate) effectively purifies heterocyclic compounds. For the target isocyanide, a gradient elution (5:1 to 3:1 PE:EA) would isolate the product from byproducts.

Spectroscopic Confirmation

-

1H NMR : Absence of carboxylic acid proton (~12 ppm) and emergence of isocyanide-associated signals.

-

13C NMR : Characteristic isocyanide carbon resonance at ~150–160 ppm.

-

IR : Loss of O-H stretch (~2500–3000 cm⁻¹) and appearance of -NC stretch (~2150 cm⁻¹).

Challenges and Mitigation Strategies

| Challenge | Mitigation Strategy |

|---|---|

| Isocyanide instability | Use of anhydrous solvents, inert atmosphere |

| Low yields due to steric hindrance | Elevated temperatures, prolonged reaction times |

| Byproduct formation | Gradient chromatography, recrystallization |

Q & A

Q. What safety protocols are critical for handling this compound?

- Methodological Answer : Use inert atmosphere gloveboxes to prevent moisture-induced degradation. Refer to SDS guidelines for similar compounds (e.g., 5,5-bis(hydroxymethyl)-1,3-dioxanes) to establish PPE requirements (nitrile gloves, fume hoods). Monitor air quality for isocyanates using OSHA Method 47 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.